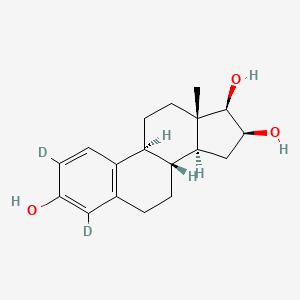

(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol

Descripción general

Descripción

“(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol” is a chemical compound. However, there seems to be limited information available about this specific compound1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol”. However, there are studies on the synthesis of similar compounds23.Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, I couldn’t find specific information on the molecular structure of "(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol"24.Chemical Reactions Analysis

The chemical reactions that “(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol” undergoes would depend on its molecular structure and the conditions under which it is reacted. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound567.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can provide valuable information about how it behaves under different conditions. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol"21112.Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Synthesis and Conformation : A study on the synthesis and conformation of diasteromeric diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series revealed insights into the preferred conformation of D-ring with 17beta-substituents and the impact of different substituents on the conformation of the D-ring, providing a foundation for further biological and conformational investigations (Schwarz et al., 2003).

Molecular Structure Examination : Another research focused on the molecular structure and synthesis of estrone derivatives, highlighting methods to synthesize and identify compounds through NMR spectroscopy and X-ray analysis, which could be crucial for understanding the structure-activity relationship of such compounds (Baranovsky et al., 2008).

Biological and Conformational Investigations

Receptor Binding and Antiproliferative Properties : Synthesis and receptor-binding examination of 16-hydroxymethylestra-1,3,5(10)-triene-3,17-diol isomers showed estrogen receptor-selective molecules, contributing to the understanding of their biological activities and potential therapeutic applications (Tapolcsányi et al., 2002).

Conformational Design for Bioactive Compounds : Research on the conformational design for 13alpha-steroids synthesized as precursors for biologically active compounds provides insights into how the conformation of these molecules affects their biological activity, opening pathways for the development of novel therapeutics (Schonecker et al., 2000).

Advanced Applications and Mechanistic Insights

Anti-Ovarian Cancer Activities : A study on synthesized substituted estrone candidates revealed potent anti-ovarian cancer activities with mechanisms suggested to involve topoisomerase II and V600EBRAF inhibition, demonstrating the compound's potential as a multifaceted therapeutic agent (El-Naggar et al., 2019).

Cardioprotective Activity without Uterotropic Effect : Investigation into estrone and estradiol C-16 derivatives as inhibitors of type 1 17β-hydroxysteroid dehydrogenase highlighted the potential of certain steroid derivatives to possess cardioprotective activity without uterotropic effects, indicating their therapeutic potential in cardiovascular diseases (Poirier et al., 2006).

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for handling and storage. Unfortunately, I couldn’t find specific information on the safety and hazards of "(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol"131412.

Direcciones Futuras

The future directions for research on “(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol” would depend on the current state of knowledge about this compound. Unfortunately, I couldn’t find specific information on future directions for this compound15516.

Please note that the information provided is based on the available resources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, further research and review of more recent literature may be necessary.

Propiedades

IUPAC Name |

(8R,9S,13S,14S,16S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-FMPUZFRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)O)C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028105 | |

| Record name | 16-Epiestriol-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol | |

CAS RN |

366495-94-5 | |

| Record name | 16-Epiestriol-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea](/img/structure/B1431764.png)

![1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1431765.png)

![(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B1431777.png)